molecular formula C26H10Cl4N2O4 B1439745 Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- CAS No. 106342-00-1

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-

Cat. No. B1439745
M. Wt: 556.2 g/mol
InChI Key: PQGOXPDIJYEGLE-UHFFFAOYSA-N
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Description

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- is a useful research compound. Its molecular formula is C26H10Cl4N2O4 and its molecular weight is 556.2 g/mol. The purity is usually 95%.
The exact mass of the compound Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading: Structural and Optical Enhancement through Thermal Annealing

A study by Qashou et al. (2017) explored the impact of thermal annealing on the structural and optical properties of thin films of the compound . The films were prepared by thermal evaporation and subjected to various annealing temperatures. The results demonstrated an increase in grain sizes and alterations in optical properties like optical band gap and optical susceptibility due to annealing.

Dielectric and AC Conductivity Analysis

Subheading: Exploring Dielectric Behavior and Conductivity

Another study by Qashou et al. (2017) focused on the dielectric relaxation process and AC conductivity of the compound's thin films. The research showed the frequency and temperature dependence of the dielectric behavior, confirming the compound's potential for electronic applications.

Application in Inverted Polymer Solar Cells

Subheading: Enhancing Solar Cell Efficiency

Research by Zhao et al. (2015) investigated a novel copolymer incorporating the compound for use as a cathode interlayer in inverted polymer solar cells. The study showed that this application resulted in higher efficiency and better stability, highlighting the compound's potential in renewable energy technologies.

Investigation for Photoelectronic Applications

Subheading: Utility in Photoelectronic Devices

In a study by Darwish et al. (2019), the structural and electrical properties of nanostructured films of the compound were investigated for their application in photoelectronic devices. The research indicated the compound's suitability for use in heterojunction solar cells due to its favorable electrical conductivity and other electronic properties.

Gamma Radiation Effects on Physical Properties

Subheading: Radiation-Induced Property Changes

A study by Qashou et al. (2018) explored how gamma radiation affects the physical properties of thin films of the compound. The research found changes in optical and electrical properties upon exposure to gamma radiation, suggesting potential applications in radiation-sensitive devices.

Influence on Charge Carrier Photogeneration

Subheading: Impact on Photogeneration Efficiency

Rybak et al. (2008) investigated the influence of molecular order on charge carrier photogeneration in perylene derivative layers. This study, detailed in Rybak et al. (2008), found a significant impact of molecular arrangement on photogeneration efficiency, providing insights into optimizing materials for photovoltaic applications.

Supramolecular Self-Assembly for Optoelectronic Devices

Subheading: Enhancing Optoelectronic Properties through Self-Assembly

Guo et al. (2019) summarized recent research on the supramolecular assembly of perylene bisimides, including anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline derivatives, which are key in developing optoelectronic devices. The Guo et al. (2019) study highlights how functional groups influence assembly and device performance.

properties

IUPAC Name

11,14,22,26-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H10Cl4N2O4/c1-31-23(33)7-3-11(27)17-19-13(29)5-9-16-10(26(36)32(2)25(9)35)6-14(30)20(22(16)19)18-12(28)4-8(24(31)34)15(7)21(17)18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGOXPDIJYEGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)C)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H10Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073032
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-

CAS RN

106342-00-1
Record name 5,6,12,13-Tetrachloro-2,9-dimethylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
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Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
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Record name 106342-00-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
Reactant of Route 2
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
Reactant of Route 3
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
Reactant of Route 4
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
Reactant of Route 5
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-
Reactant of Route 6
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-

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